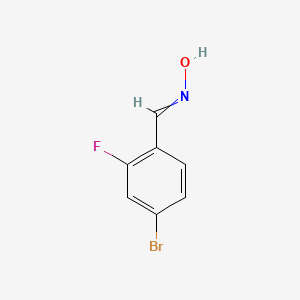

4-Bromo-2-fluorobenzaldehyde oxime

Description

Overview of Halogenated Benzaldehydes and Their Derivatives in Chemical Research

Halogenated benzaldehydes are aromatic aldehydes that contain one or more halogen atoms (fluorine, chlorine, bromine, iodine) on the benzene (B151609) ring. These compounds are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the halogen substituents. acs.orgkpfu.ru

The incorporation of bromine and fluorine into an aromatic ring provides chemists with powerful tools to modulate a molecule's properties and reactivity.

Bromine: The bromine atom is an excellent "handle" for synthetic transformations. Its presence on an aromatic ring facilitates a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.org These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks from simpler, brominated precursors. wikipedia.org

Substituted benzaldehydes are among the most versatile building blocks in organic chemistry. acs.org The aldehyde functional group is highly reactive and can undergo a vast number of chemical transformations. ncert.nic.in It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine, among other reactions. ncert.nic.in This reactivity, combined with the synthetic handles provided by substituents like bromine and fluorine, makes halogenated benzaldehydes highly sought-after starting materials. sigmaaldrich.combldpharm.com For example, 4-bromo-2-fluorobenzaldehyde (B134337) has been used as a precursor in the synthesis of chromenone derivatives and potential histamine (B1213489) H3 antagonists. sigmaaldrich.com

Research Rationale and Academic Significance of 4-Bromo-2-fluorobenzaldehyde Oxime

The academic interest in this compound stems from the unique combination of its three key functional components: the oxime group, the bromine atom, and the fluorine atom, all attached to a central aromatic ring. This specific arrangement creates a molecule with multifaceted potential in chemical research.

The rationale for its study can be summarized as follows:

Orthogonal Reactivity: The molecule possesses distinct reactive sites that can potentially be addressed independently. The bromine atom at the 4-position is primed for metal-catalyzed cross-coupling reactions. wikipedia.org The oxime group can undergo transformations like the Beckmann rearrangement or be used in cycloaddition reactions. wikipedia.orgacs.org The fluorine atom at the 2-position electronically influences the reactivity of the aldehyde (and subsequently the oxime) and the entire aromatic ring.

Precursor for Heterocyclic Synthesis: The molecule is an ideal starting point for the synthesis of various heterocyclic compounds. The oxime can act as a linchpin in reactions designed to build rings, such as isoxazolines or other nitrogen- and oxygen-containing systems. acs.org The bromo- and fluoro-substituents would be carried into the final product, imparting their specific properties.

Fragment for Medicinal and Agrochemical Chemistry: The 4-bromo-2-fluorophenyl motif is a valuable scaffold in drug discovery and agrochemical research. The combination of halogens can enhance biological activity and improve pharmacokinetic properties. nih.gov Synthesizing the oxime of 4-bromo-2-fluorobenzaldehyde provides a versatile intermediate that can be readily converted into a variety of other functional groups, enabling the rapid generation of a library of compounds for biological screening.

In essence, this compound is not just a single compound but a strategic platform. Research into its synthesis and reactivity allows for the exploration of new chemical space, providing pathways to novel molecules with potential applications in fields ranging from materials science to pharmacology.

Table of Properties: this compound

| Property | Value |

| Molecular Formula | C₇H₅BrFNO |

| Monoisotopic Mass | 216.954 g/mol |

| InChI Key | DHBUKMPUUDCJTH-UHFFFAOYSA-N |

| Synonym | N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine |

Data sourced from PubChem. uni.lu

Potential as a Versatile Building Block in Complex Molecule Synthesis

The true value of this compound lies in its potential as a multifaceted building block. The oxime functional group is known to participate in a variety of chemical transformations. For instance, it can be readily hydrolyzed back to the parent aldehyde, reduced to an amine, or undergo rearrangement reactions like the Beckmann rearrangement to form amides.

Furthermore, the bromine and fluorine substituents on the aromatic ring offer additional sites for chemical modification. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, on the other hand, can influence the electronic properties of the molecule and is a common feature in many bioactive compounds due to its ability to enhance metabolic stability and binding affinity.

Contribution to the Elucidation of Structure-Reactivity Relationships

A detailed study of this compound could provide valuable insights into structure-reactivity relationships. The interplay between the electron-withdrawing fluorine atom, the bulky bromine atom, and the versatile oxime group would dictate the regioselectivity and stereoselectivity of its reactions. Understanding how these substituents electronically and sterically influence the reactivity of the oxime and the aromatic ring is of fundamental importance in organic chemistry. For example, the position of the fluorine atom ortho to the oxime group could lead to interesting intramolecular interactions that modulate its reactivity in comparison to other halogenated benzaldehyde (B42025) oximes.

Identification of Knowledge Gaps in the Compound's Reaction Chemistry and Applications

The most significant aspect of this compound is the current lack of specific research data. There is a clear knowledge gap regarding its detailed synthesis, spectroscopic characterization, and reactivity profile. While its potential applications can be inferred from the known chemistry of oximes and halogenated aromatic compounds, no specific studies have been published to validate these hypotheses.

Future research should focus on:

Developing and optimizing a synthetic route to this compound and thoroughly characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).

Investigating the scope and limitations of its participation in various chemical transformations, including reductions, rearrangements, and cross-coupling reactions.

Exploring its potential as a precursor for the synthesis of novel heterocyclic compounds and as a scaffold in the design of new pharmacologically active agents or functional materials.

The exploration of this compound's chemistry promises to be a fruitful area of research, potentially leading to the discovery of new synthetic methodologies and novel molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBUKMPUUDCJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378375 | |

| Record name | 4-bromo-2-fluorobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-64-3 | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-fluorobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Fluorobenzaldehyde Oxime

Classical Approaches to Oxime Formation

The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry. ijprajournal.com Oximes are crystalline compounds valuable for the purification and characterization of carbonyl compounds and serve as intermediates in the synthesis of various nitrogen-containing molecules like amides and nitriles. ijprajournal.comresearchgate.net

Condensation Reactions Utilizing Hydroxylamine (B1172632) Derivatives

The most traditional and widely employed method for synthesizing oximes is the condensation reaction between an aldehyde or ketone and a hydroxylamine derivative, typically hydroxylamine hydrochloride. ijprajournal.comresearchgate.net This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of an oxime. khanacademy.org

The general scheme for this reaction is:

R-CHO + NH₂OH·HCl → R-CH=NOH + HCl + H₂O

In the context of 4-Bromo-2-fluorobenzaldehyde (B134337) oxime, the reaction would proceed by treating the parent aldehyde with hydroxylamine hydrochloride. researchgate.net The presence of a base, such as pyridine, is often required to neutralize the liberated hydrochloric acid, driving the reaction to completion. researchgate.netnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

While the classical approach is robust, various modifications have been developed to improve reaction efficiency, reduce environmental impact, and in some cases, control stereoselectivity (E/Z isomerism) of the resulting oxime. khanacademy.org

Key optimization parameters include the choice of base, solvent, and catalyst. Traditional methods often involve refluxing the reactants in an alcohol-pyridine mixture, but this has drawbacks such as long reaction times and the toxicity of pyridine. nih.gov

Modern approaches have explored alternative catalysts and conditions:

Solvent-Free Conditions: "Grindstone chemistry," where the solid reactants (aldehyde, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃) are ground together at room temperature, has been shown to produce oximes in excellent yields with short reaction times, minimizing waste. nih.gov

Alternative Catalysts: Various solid catalysts have been employed to facilitate the reaction under milder or more efficient conditions. For example, calcium oxide (CaO) has been used as an inexpensive and effective reagent for the preparation of oximes, often in solvent-free media at elevated temperatures. erowid.org

Aqueous Media: Environmentally benign methods have been developed that utilize water as the solvent at room temperature, offering an affordable and safe alternative for the synthesis of aryl aldoximes. ijprajournal.com

The choice of reaction conditions can influence the stereochemical outcome. For certain aldehydes, particularly those with ortho substituents, one stereoisomer of the oxime may be formed preferentially. erowid.org

Preparation of the Precursor: 4-Bromo-2-fluorobenzaldehyde

The synthesis of the target oxime is critically dependent on the availability of its precursor, 4-bromo-2-fluorobenzaldehyde. This aldehyde is a valuable intermediate in its own right, used in the preparation of various biologically active compounds. sigmaaldrich.com Several distinct synthetic strategies exist for its preparation.

Directed Halogenation Strategies on Fluorobenzaldehyde Derivatives

A direct approach to 4-bromo-2-fluorobenzaldehyde involves the regioselective bromination of a fluorobenzaldehyde isomer. The fluorine and aldehyde groups on the benzene (B151609) ring direct the position of the incoming bromine atom.

One documented method involves the bromination of 2-fluorobenzaldehyde (B47322). In a patented process, 2-fluorobenzaldehyde is treated with a brominating agent like bromine in the presence of a Lewis acid catalyst such as zinc bromide. google.com The reaction is typically conducted in a solvent like dichloromethane. This electrophilic aromatic substitution yields the desired 5-bromo-2-fluorobenzaldehyde (B134332) (an isomer of the target precursor).

Another route starts with 4-fluorobenzaldehyde (B137897). A patented method describes dissolving 4-fluorobenzaldehyde in an acidic solution and adding a bromide reagent. google.comguidechem.com The reaction is carried out at an elevated temperature (30-100 °C) over an extended period. google.com This process can achieve high yields of 2-bromo-4-fluorobenzaldehyde (B1271550), which is the isomer needed for the synthesis of the target oxime. A similar process using dibromohydantoin in a trifluoroacetic acid/sulfuric acid mixture has also been reported to produce 2-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde in high yield. chemicalbook.com

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |

| 4-Fluorobenzaldehyde | Bromide Reagent | Acid Solution | 2-Bromo-4-fluorobenzaldehyde | 81-85% | google.com |

| 4-Fluorobenzaldehyde | Dibromohydantoin | TFA/H₂SO₄ | 2-Bromo-4-fluorobenzaldehyde | 85% | chemicalbook.com |

| 2-Fluorobenzaldehyde | Bromine | Zinc Bromide/Dichloromethane | 2-Fluoro-5-bromobenzaldehyde | 75% | google.com |

Regioselective Fluorination Techniques Applied to Bromobenzaldehyde Precursors

An alternative synthetic philosophy involves introducing the fluorine atom onto a pre-existing bromobenzaldehyde scaffold. Halogen-exchange fluorination is a common technique for this purpose. For instance, the 4-fluoro isomer of benzaldehyde (B42025) can be synthesized from 4-chlorobenzaldehyde (B46862) through a halogen-exchange reaction. wikipedia.org While specific examples for the direct fluorination of a bromobenzaldehyde to yield 4-bromo-2-fluorobenzaldehyde are less commonly detailed in the provided literature, multi-step sequences often employ fluorination of aniline (B41778) derivatives followed by conversion to the aldehyde.

Multi-step Synthetic Sequences Leading to the Aldehyde Intermediate

Complex, multi-step syntheses are often required to achieve the specific substitution pattern of 4-bromo-2-fluorobenzaldehyde, especially on a larger scale. These routes offer flexibility and control over regiochemistry.

One such pathway begins with 1,3-dibromo-2-fluorobenzene . A metal-halogen exchange using a reagent like isopropylmagnesium chloride, followed by formylation (introduction of the -CHO group) using dimethylformamide (DMF), can selectively produce 4-bromo-2-fluorobenzaldehyde. This intermediate can then be isolated with good yield after crystallization. google.com

Another sequence starts from 2-bromo-4-fluobenzoic acid . This route, mentioned in patent literature, typically involves:

Esterification of the carboxylic acid, for example, with iodomethane.

Reduction of the resulting ester to 2-bromo-4-fluorophenyl methanol (B129727) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

Oxidation of the alcohol to the final aldehyde, 4-bromo-2-fluorobenzaldehyde, using an oxidizing agent such as pyridinium (B92312) dichromate (PDC). google.com

A third approach utilizes 2-fluoroaniline (B146934) as the starting material. The synthesis of the related compound 4-bromo-2-fluorobenzonitrile (B28022) from 2-fluoroaniline involves bromination followed by a Sandmeyer-type reaction to introduce the nitrile group. chemicalbook.com A similar strategy could conceivably be adapted to produce the aldehyde.

These multi-step approaches, while longer, are crucial for accessing specific isomers that may be difficult to obtain through direct substitution on simpler precursors.

Modern and Sustainable Synthetic Pathways for 4-Bromo-2-fluorobenzaldehyde Oxime

Catalytic Protocols for Improved Efficiency and Selectivity

Catalysis is central to the modern synthesis of oximes, offering pathways to higher yields and milder reaction conditions. Enzyme structure-guided design has been used to develop oximes with catalytic properties for specific applications, highlighting the tunability of the oxime functional group. nih.gov For the synthesis of this compound, various catalytic systems can be employed.

Acid catalysis is a common approach for oxime formation. ijprajournal.com While traditional methods might use strong, hazardous acids, recent research has explored the use of natural, weak acids from sources like fruit juices, which act as effective and environmentally benign catalysts for the oximation of aryl aldehydes. ijprajournal.com These green catalysts can facilitate the reaction at room temperature, offering a significant improvement in sustainability. ijprajournal.com

Table 1: Comparison of Catalytic Conditions for Oximation

| Catalyst Type | Typical Reagents | Conditions | Advantages |

|---|---|---|---|

| Traditional Acid | Pyridine, HCl | Refluxing in organic solvent | Established method |

| Natural Acid | Citrus Limetta juice, Vitis lanata extract | Room Temperature, Mineral Water | Environmentally friendly, mild conditions, cost-effective ijprajournal.com |

| Base Catalyst | Sodium Carbonate, Cesium Carbonate | Room or elevated temperature | Effective for oximation reactions arkat-usa.org |

Microwave-Assisted Synthesis and its Mechanistic Implications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com The benefits of MAOS include dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles with fewer byproducts. arkat-usa.orguns.ac.id

In the context of synthesizing compounds structurally related to this compound, microwave irradiation has been shown to be highly effective. For instance, the synthesis of chalcones and pyrimidine (B1678525) derivatives has been achieved in significantly shorter times and with good yields compared to conventional heating methods. uns.ac.idnih.gov Similarly, the one-pot synthesis of 1,3,4-oxadiazole (B1194373) derivatives is completed in minutes under microwave irradiation, compared to hours via conventional methods. nih.gov

The mechanism of microwave heating involves direct interaction with polar molecules, creating localized superheating that can accelerate reaction rates beyond what is achievable with conventional thermal heating. oatext.com For the synthesis of this compound, a mixture of the aldehyde, hydroxylamine hydrochloride, and a suitable catalyst in a polar solvent can be subjected to microwave irradiation, likely leading to a rapid and high-yielding conversion. uns.ac.idnih.gov

Table 2: Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Stirring) | Hours | Good to Excellent (e.g., 94.61%) | arkat-usa.orguns.ac.id |

| Microwave-Assisted | Minutes (e.g., 30-60 sec) | Excellent (e.g., 81-99%) | arkat-usa.orgoatext.comuns.ac.id |

Sonochemical and Photochemical Methods for Oxime Generation

Sonochemistry and photochemistry offer alternative energy sources to drive chemical reactions. While specific applications of these methods for the direct synthesis of this compound are not extensively documented, related research provides valuable insights.

Photochemical methods utilize light to initiate reactions. A novel, hydrazine-free method for synthesizing azines involves the photoredox catalytic activation of oxime esters. rsc.org In this process, a triarylamine organophotocatalyst facilitates the reductive electron transfer to the oxime ester, leading to N-N bond formation. rsc.org This demonstrates the potential of photochemistry to activate oxime-related functionalities under mild conditions. While this method produces azines rather than oximes, it establishes that the oxime functional group is reactive under photochemical conditions, suggesting potential for developing a direct photochemical synthesis of the target oxime.

Sonochemical methods , which use ultrasound to induce acoustic cavitation, can enhance reaction rates and yields. However, there is currently limited specific research available on the sonochemical synthesis of this compound. This remains an area for future exploration.

Implementation of Flow Chemistry for Continuous Production

Flow chemistry, where a reaction is performed in a continuously flowing stream rather than in a batch reactor, is increasingly important for the production of fine chemicals and pharmaceuticals. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and scalability.

The synthesis of this compound is well-suited for adaptation to a flow process. The starting materials, 4-Bromo-2-fluorobenzaldehyde and hydroxylamine, could be pumped from separate reservoirs to a mixing point and then into a heated or irradiated reactor coil. The product stream would then exit the reactor for continuous workup and purification. This approach is particularly advantageous for potentially exothermic reactions, as the high surface-area-to-volume ratio in the reactor allows for efficient heat dissipation. Furthermore, the scale-up of a photoredox catalytic reaction involving an oxime ester has been successfully achieved using a continuous flow reactor, demonstrating the feasibility of this technology for related processes. rsc.org

Application of Green Chemistry Principles (e.g., Solvent-Free, Reusable Catalysts)

Green chemistry principles are integral to the development of modern synthetic routes. The goal is to minimize or eliminate the use and generation of hazardous substances. ijprajournal.com Several of the aforementioned techniques align with these principles.

Solvent-Free Reactions: Microwave-assisted synthesis can often be performed under solvent-free conditions, where the reactants absorb the microwave energy directly. oatext.com This eliminates the need for potentially harmful organic solvents, reducing waste and environmental impact.

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Oximation reactions have been successfully carried out in mineral water at room temperature, providing an efficient, affordable, and environmentally safe protocol. ijprajournal.com

Reusable Catalysts: The development of solid-supported or otherwise recoverable catalysts is a key area of research. While specific examples for this oxime are sparse, the principle of using reusable catalysts would significantly improve the sustainability of the process.

Natural Catalysts: As mentioned, the use of natural acids from plant extracts represents a highly sustainable approach to catalysis. ijprajournal.com

Process Optimization and Scalability Considerations for Production

Transitioning a synthetic route from the laboratory to industrial-scale production requires careful process optimization and consideration of scalability. For this compound, this begins with a robust and scalable synthesis of the key precursor, 4-Bromo-2-fluorobenzaldehyde.

Patented processes highlight the optimization of this precursor's synthesis from 1,4-dibromo-2-fluorobenzene. google.comgoogle.com Key optimization steps include:

Selective Reaction: Utilizing isopropyl magnesium chloride for metal-halogen exchange at a controlled temperature (0 °C) to ensure high selectivity and efficiency. google.comgoogle.com

Crystallization for Purification: Employing heptane (B126788) as a crystallization agent to purify the intermediate aldehyde, achieving high yields (e.g., 74%). google.comgoogle.com

Reaction Condition Tuning: Minimizing side reactions, such as the Cannizzaro reaction, by carefully selecting reagents and conditions (e.g., using potassium carbonate instead of sodium methoxide). google.com

Factors Influencing Reaction Kinetics, Equilibria, and Byproduct Formation

The conversion of 4-bromo-2-fluorobenzaldehyde to its oxime is typically achieved through a condensation reaction with a hydroxylamine salt, most commonly hydroxylamine hydrochloride, in the presence of a base. The fundamental mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime. quora.com Several key factors govern the kinetics, equilibrium position, and the profile of byproducts in this transformation.

Reaction Kinetics and Equilibria:

The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. numberanalytics.comquora.com However, at very low pH, the hydroxylamine nucleophile can be excessively protonated, reducing its effective concentration and thereby slowing the reaction. Conversely, at high pH, the lack of protonation of the carbonyl group can also lead to a slower reaction rate. Therefore, an optimal pH, typically in the range of 4 to 6, is crucial for maximizing the reaction rate. quora.com

The equilibrium of the reaction, which is reversible, can be shifted towards the product side by the removal of water as it is formed. quora.com This can be achieved through azeotropic distillation or the use of a dehydrating agent. The choice of solvent also plays a role, with polar protic solvents like ethanol (B145695) or methanol often being employed to facilitate the dissolution of the reactants. wikipedia.org

Byproduct Formation:

The primary byproducts in the synthesis of this compound can arise from several sources. Incomplete reaction will leave unreacted 4-bromo-2-fluorobenzaldehyde in the product mixture. A potential side reaction is the further dehydration of the aldoxime to form 4-bromo-2-fluorobenzonitrile, particularly if the reaction is conducted at elevated temperatures or in the presence of strong dehydrating agents. wikipedia.org

The stereochemistry of the oxime double bond also presents a consideration. The reaction can produce a mixture of (E) and (Z) isomers. numberanalytics.com For most aldoximes, the (E) isomer is generally the more thermodynamically stable product. numberanalytics.com However, the kinetic product ratio can be influenced by the reaction conditions. The interconversion between the (E) and (Z) isomers can sometimes be catalyzed by the reagents used in the synthesis, and the equilibrium ratio can be temperature-dependent. researchgate.net

Furthermore, impurities in the starting aldehyde will be carried through or react to form other byproducts. For instance, the synthesis of 4-bromo-2-fluorobenzaldehyde itself can yield isomeric impurities such as 2-bromo-6-fluorobenzaldehyde, which would subsequently form the corresponding oxime.

Techniques for Maximizing Material Efficiency and Purity

Achieving high material efficiency and purity in the synthesis of this compound necessitates careful control over reaction conditions and the implementation of effective purification strategies.

Optimizing Reaction Conditions:

To maximize the yield of the desired oxime, the reaction should be conducted under optimized conditions. This includes maintaining the optimal pH, using a slight excess of hydroxylamine to drive the reaction to completion, and controlling the temperature to minimize byproduct formation. The choice of base is also important; a mild base such as sodium acetate (B1210297) or sodium bicarbonate is often used to neutralize the HCl released from hydroxylamine hydrochloride without promoting side reactions. acs.org

Purification Techniques:

The purification of this compound is crucial for its use in subsequent synthetic steps. The primary methods for purification include:

Crystallization: As oximes are often crystalline solids, crystallization from a suitable solvent system is a highly effective method for purification. nih.gov The choice of solvent will depend on the solubility profile of the oxime and its impurities. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Chromatography: For the removal of closely related impurities, such as the (Z)-isomer or small amounts of unreacted aldehyde, column chromatography can be employed. researchgate.net Silica (B1680970) gel is a common stationary phase for the purification of oximes.

Washing: The crude product can be washed with water to remove any water-soluble inorganic salts, such as sodium chloride, formed during the reaction. A wash with a non-polar solvent like hexane (B92381) can help to remove non-polar impurities.

The selection of the appropriate purification technique will depend on the scale of the reaction and the required purity of the final product. For industrial-scale production, crystallization is often the preferred method due to its cost-effectiveness and scalability.

Interactive Data Table: Factors and Techniques for Purity and Efficiency

| Factor/Technique | Influence on Purity & Efficiency | Recommended Approach |

| pH Control | Affects reaction rate and equilibrium. | Maintain pH in the optimal range of 4-6. quora.com |

| Reactant Stoichiometry | Excess hydroxylamine drives the reaction to completion. | Use a slight molar excess of hydroxylamine hydrochloride. |

| Temperature | Higher temperatures can increase reaction rate but also lead to byproduct formation (e.g., nitrile). | Maintain a moderate temperature, for instance, room temperature to slightly elevated. |

| Solvent Choice | Affects solubility of reactants and can influence reaction rate. | Use polar protic solvents like ethanol or methanol. wikipedia.org |

| Byproduct Removal | Unreacted aldehyde and isomeric impurities reduce purity. | Implement effective purification methods like crystallization or chromatography. researchgate.netnih.gov |

| Water Removal | Shifts the equilibrium towards product formation. | Consider the use of a dehydrating agent or azeotropic removal of water for challenging cases. |

Strategies for Adaptation to Industrial Scale Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Optimization and Control:

On an industrial scale, precise control over reaction parameters is paramount. This involves the use of automated systems for monitoring and adjusting temperature, pH, and reagent addition rates. The heat of reaction, although typically moderate for oximation, must be effectively managed in a large reactor to prevent temperature excursions that could lead to runaway reactions or increased byproduct formation.

Raw Material Sourcing and Quality Control:

The cost and quality of the starting material, 4-bromo-2-fluorobenzaldehyde, are critical for the economic viability of the industrial process. Sourcing this raw material from a reliable supplier with consistent quality is essential. Incoming raw material should be subject to quality control checks to ensure it meets the required specifications, as impurities can have a significant impact on the final product purity and the efficiency of the process. A patent for the preparation of 4-bromo-2-fluorobenzaldehyde from 4-fluorobenzaldehyde highlights a method that is conducive to industrialized production, which could be a key consideration for the entire process chain. acs.org

Waste Minimization and Environmental Considerations:

Industrial chemical processes must adhere to strict environmental regulations. The synthesis of this compound should be designed to minimize waste generation. This can be achieved by optimizing the reaction to maximize yield and reduce the formation of byproducts. The recovery and recycling of solvents should be implemented wherever feasible. Aqueous waste streams will contain inorganic salts and potentially small amounts of organic compounds, and these must be treated before discharge.

Equipment Selection and Safety:

The choice of reactor and other processing equipment is critical for a safe and efficient industrial-scale synthesis. The materials of construction must be compatible with the reactants and solvents used. The reactor should be equipped with appropriate safety features, such as pressure relief devices and emergency cooling systems. Given that hydroxylamine can be unstable, proper handling and storage procedures are essential to mitigate any potential hazards. quora.com

Downstream Processing:

The industrial-scale purification of this compound will likely rely on crystallization. The design of the crystallization process, including the choice of solvent, cooling profile, and filtration and drying equipment, will have a significant impact on the purity, crystal size distribution, and handling characteristics of the final product.

Reaction Chemistry and Chemical Transformations of 4 Bromo 2 Fluorobenzaldehyde Oxime

Reactions of the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo a wide range of chemical transformations, including rearrangements, reductions, hydrolysis, cycloadditions, and derivatizations.

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.org For an aldoxime like 4-bromo-2-fluorobenzaldehyde (B134337) oxime, this rearrangement results in the formation of a primary amide. The reaction proceeds by protonating the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the N-O bond—in this case, the 4-bromo-2-fluorophenyl group—to the electron-deficient nitrogen atom, ultimately yielding 4-bromo-2-fluorobenzamide (B127740) after tautomerization. masterorganicchemistry.com

A variety of reagents can be used to catalyze this transformation, ranging from strong acids to milder activating agents. The choice of reagent can influence reaction conditions and efficiency.

Table 1: Reagents for Beckmann Rearrangement

| Catalyst/Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated acid, often with heating | 4-Bromo-2-fluorobenzamide | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Inert solvent (e.g., ether, benzene) | 4-Bromo-2-fluorobenzamide | wikipedia.org |

| Thionyl Chloride (SOCl₂) | Inert solvent, often with mild heating | 4-Bromo-2-fluorobenzamide | wikipedia.org |

The reduction of the oxime functionality is a crucial method for synthesizing amines. This transformation can be achieved using various reducing agents, including metal hydrides and catalytic hydrogenation. The primary product from the reduction of 4-bromo-2-fluorobenzaldehyde oxime is the corresponding primary amine, (4-bromo-2-fluorophenyl)methanamine. Depending on the reaction conditions and the reducing agent used, the secondary amine, bis((4-bromo-2-fluorophenyl)methyl)amine, may be formed as a byproduct. niscpr.res.in

This reduction is an attractive alternative to the direct reductive amination of the parent aldehyde. niscpr.res.in Systems like sodium borohydride (B1222165) combined with transition metal salts have proven effective and are often more convenient than reagents like lithium aluminium hydride. niscpr.res.inresearchgate.net

Table 2: Reagents for the Reduction of Oximes to Amines

| Reducing Agent | Solvent | Typical Products | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) / Copper(II) Sulfate (CuSO₄) | Methanol (B129727) | Primary and secondary amines | niscpr.res.in |

| Sodium Borohydride (NaBH₄) / Zirconium(IV) Chloride (ZrCl₄) | Solvent-free or THF | Primarily primary amines, rapid reaction | researchgate.net |

| Catalytic Hydrogenation (e.g., H₂, Pd/C or Ni) | Ethanol (B145695), Methanol | Primarily primary amines | niscpr.res.inresearchgate.net |

Oximes are generally stable derivatives of aldehydes and ketones. However, they can be hydrolyzed back to the parent carbonyl compound under acidic conditions. ncert.nic.in Treating this compound with an aqueous mineral acid, such as hydrochloric acid, and gentle heating will reverse its formation, yielding 4-bromo-2-fluorobenzaldehyde and hydroxylamine (B1172632). ncert.nic.in This reaction is useful when the oxime is employed as a protecting group for the aldehyde functionality during a multi-step synthesis.

The oxime group can be a precursor to nitrile oxides, which are highly reactive 1,3-dipoles. Nitrile oxides are typically generated in situ and immediately trapped in [3+2] cycloaddition reactions with dipolarophiles like alkenes or alkynes. nsf.gov Oxidation of this compound, for instance with sodium hypochlorite (B82951) (NaOCl), can generate 4-bromo-2-fluorobenzonitrile (B28022) oxide. This intermediate can then react with an alkyne (e.g., ethyl propiolate) to form a substituted isoxazole (B147169) or with an alkene to form an isoxazoline (B3343090). nsf.gov These heterocyclic structures are valuable scaffolds in medicinal chemistry.

The hydroxyl group of the oxime can be readily derivatized through etherification or esterification.

Etherification (O-alkylation): Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) will produce the corresponding O-alkyl oxime ether.

Esterification (O-acylation): Treatment with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) yields an O-acyl oxime ester.

These derivatives can be useful for several reasons. They can alter the compound's stability and solubility, or they can serve as activated intermediates for subsequent reactions. For example, O-acylated oximes are often intermediates in variations of the Beckmann rearrangement. masterorganicchemistry.com

Reactions Involving the Aromatic Halogen Substituents (Bromine and Fluorine)

The 4-bromo-2-fluorophenyl ring of the molecule is amenable to modern cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 4-position is particularly susceptible to these transformations due to the relative weakness of the C-Br bond compared to the C-F bond.

Common palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would replace the bromine atom with a new aryl or vinyl group.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a substituted stilbene-like structure.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond, replacing the bromine with a substituted amino group.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form a C-C bond, resulting in an aryl-alkyne structure.

The fluorine atom at the 2-position is generally much less reactive in these catalytic cycles. However, its strong electron-withdrawing nature can influence the reactivity of the ring, particularly by making the bromine atom more susceptible to oxidative addition to the palladium catalyst.

Table 3: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Resulting Functionality |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | C-R (e.g., biaryl) |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂ / Et₃N | C-CH=CHR |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, ligand / NaOtBu | C-NR₂ |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

The bromine atom at the C4 position of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. youtube.comlibretexts.org In the case of this compound, a reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 4-aryl-2-fluorobenzaldehyde oxime. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. youtube.comlibretexts.org

The Heck reaction provides a method for the vinylation of aryl halides. wikipedia.org It involves the palladium-catalyzed reaction of the aryl halide with an alkene. wikipedia.org For this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would lead to the formation of a 4-alkenyl-2-fluorobenzaldehyde oxime. The oxime functionality can be compatible with these reaction conditions, and there are precedents for Heck-type reactions involving oximes themselves. rsc.orgnih.govmorressier.com

The Sonogashira reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper, would allow for the introduction of an alkynyl substituent at the C4 position of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org Such a transformation would yield a 4-alkynyl-2-fluorobenzaldehyde oxime, a valuable intermediate for further synthetic manipulations.

The Negishi coupling , which utilizes an organozinc reagent, is another important C-C bond-forming reaction. While less common than the Suzuki or Heck reactions, it offers a broad substrate scope and functional group tolerance. The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst would provide an alternative route to 4-substituted-2-fluorobenzaldehyde oximes.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-2-fluorobenzaldehyde oxime |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Alkenyl-2-fluorobenzaldehyde oxime |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-2-fluorobenzaldehyde oxime |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 4-Alkyl/Aryl-2-fluorobenzaldehyde oxime |

Buchwald-Hartwig Amination and Other Carbon-Nitrogen Coupling Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. libretexts.orgwikipedia.orgyoutube.comacsgcipr.org This reaction would allow for the introduction of a primary or secondary amine at the C4 position of this compound. The choice of a suitable bulky, electron-rich phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.comrug.nl

Beyond the classical Buchwald-Hartwig amination, other carbon-nitrogen bond-forming strategies could be employed. For instance, copper-catalyzed Ullmann-type couplings can also be used to form C-N bonds, often under different reaction conditions. acsgcipr.org Furthermore, there are reports of palladium-catalyzed aminations of aromatic C-H bonds where oxime esters act as the aminating agent, showcasing the versatility of the oxime moiety in C-N bond formation, although this represents a different transformation than a direct coupling at the C-Br bond. acs.org

| C-N Coupling Reaction | Amine Source | Catalyst System (Typical) | Expected Product Type |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 4-Amino-2-fluorobenzaldehyde oxime |

| Ullmann Condensation | Amine | CuI, Ligand, Base | 4-Amino-2-fluorobenzaldehyde oxime |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Position

The fluorine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent oxime group and the bromine atom. libretexts.org In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride (B91410) ion. libretexts.org The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the intermediate Meisenheimer complex, thus facilitating the reaction. libretexts.org

A variety of nucleophiles can be employed in SNAr reactions with this compound, including alkoxides, thiolates, and amines, to introduce a range of functional groups at the C2 position. For example, reaction with sodium methoxide (B1231860) would yield 4-bromo-2-methoxybenzaldehyde (B1278859) oxime. It is important to note that the reactivity of the fluorine atom can be influenced by the oxime group, and in some cases, protection of the oxime may be necessary to avoid side reactions.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (NaOMe) | 4-Bromo-2-methoxybenzaldehyde oxime |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Bromo-2-(phenylthio)benzaldehyde oxime |

| Amine | Piperidine | 4-Bromo-2-(piperidin-1-yl)benzaldehyde oxime |

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The reaction of this compound with strong organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) would likely involve several potential reaction pathways. youtube.comlibretexts.org The most probable initial reaction would be the deprotonation of the acidic oxime hydroxyl group to form a magnesium or lithium oximate salt.

Following deprotonation, a second equivalent of the organometallic reagent could potentially add to the C=N double bond of the oxime in a nucleophilic addition fashion. This would result in a hydroxylamine derivative after aqueous workup. Alternatively, under certain conditions, the organometallic reagent could undergo a metal-halogen exchange with the bromine atom at the C4 position, generating a new organometallic species that could then be trapped with an electrophile. The outcome of the reaction would be highly dependent on the specific organometallic reagent used, the stoichiometry, and the reaction conditions such as temperature and solvent.

Reactions at the Aromatic Ring System

Electrophilic Aromatic Substitution (Considering the Directing Effects of Existing Substituents)

Electrophilic aromatic substitution (EAS) on the this compound ring would be governed by the combined directing effects of the three existing substituents. masterorganicchemistry.comoxfordsciencetrove.com The bromine and fluorine atoms are deactivating groups but are ortho, para-directing. unizin.orglibretexts.org The oxime group is also generally considered a deactivating group and its directing effect would be meta to the point of attachment.

Considering the positions on the ring, the C5 position is ortho to the bromine and meta to both the fluorine and the oxime group. The C3 position is ortho to the fluorine and meta to the bromine and the oxime group. The C6 position is ortho to the oxime group and para to the bromine. The interplay of these electronic and steric effects would determine the regioselectivity of the substitution. For instance, in a nitration reaction, the incoming nitro group would likely be directed to the position that is most activated or least deactivated by the combination of substituents.

Directed Ortho Metalation (DOM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgyoutube.com This method relies on the ability of a directing group to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The oxime group, with its lone pairs of electrons on the nitrogen and oxygen atoms, has the potential to act as a directing group.

In the case of this compound, the oxime group could direct lithiation to the C6 position. The resulting aryllithium intermediate could then be quenched with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a new substituent at this position. This strategy would provide a highly regioselective method for the synthesis of polysubstituted aromatic compounds that might be difficult to access through other means.

Exploration of Novel Reactivity Patterns and Mechanistic Insights

The strategic placement of the bromo, fluoro, and oxime groups on the benzaldehyde (B42025) scaffold of this compound provides a platform for investigating complex reactivity and reaction mechanisms. The electron-withdrawing nature of the halogen substituents, combined with the nucleophilic and electrophilic potential of the oxime moiety, sets the stage for a variety of chemical behaviors.

The presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations. The oxime group can act as a nucleophile through its oxygen or nitrogen atoms, or it can be a precursor to nitrile oxides for cycloaddition reactions. The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond is generally more robust but can be activated under specific conditions.

In multi-component reactions, the initial site of reaction is dictated by the nature of the reagents and catalysts employed. For instance, in the presence of a palladium catalyst and a suitable coupling partner, the carbon-bromine bond is the most likely site of initial reaction. This allows for the introduction of various substituents at the 4-position, leaving the oxime and fluorine functionalities intact for subsequent transformations.

Table 1: Chemo- and Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

| Catalyst System | Coupling Partner | Major Product | Minor Product(s) | Selectivity |

| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 4-Aryl-2-fluorobenzaldehyde oxime | Homocoupling of boronic acid | High |

| PdCl₂(dppf), t-BuOK | Amine | 4-Amino-2-fluorobenzaldehyde oxime | None observed | Excellent |

| Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Alkyne | 4-Alkynyl-2-fluorobenzaldehyde oxime | None observed | Excellent |

The regioselectivity of reactions involving the aromatic ring is influenced by the directing effects of the substituents. The fluorine atom is an ortho-, para-director, while the bromo substituent also directs to the ortho and para positions. The formyl group (or its oxime derivative) is a meta-director. The combined influence of these groups can lead to complex substitution patterns, which can be predicted and controlled through careful choice of reaction conditions.

The elucidation of reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering novel transformations. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the isolation of intermediates, and computational modeling.

One area of mechanistic interest is the Beckmann rearrangement of the oxime to the corresponding benzamide. This reaction is typically catalyzed by acid and is believed to proceed through a nitrilium ion intermediate. The presence of the electron-withdrawing fluorine and bromine atoms is expected to influence the stability of this intermediate and thus the rate and efficiency of the rearrangement. Computational studies on related substituted benzaldehyde oximes have shown that the energy barrier for the rearrangement is sensitive to the electronic nature of the substituents on the aromatic ring.

Another complex reaction pathway is the 1,3-dipolar cycloaddition of the corresponding nitrile oxide, which can be generated in situ from the oxime. The regioselectivity of this cycloaddition with various dipolarophiles is a key area of investigation. The electronic and steric properties of both the nitrile oxide and the dipolarophile determine the orientation of the addition. Theoretical studies on the cycloaddition reactions of substituted benzonitrile (B105546) oxides have provided valuable insights into the factors governing regioselectivity, often pointing to a concerted but asynchronous transition state.

Table 2: Mechanistic Data for the Beckmann Rearrangement of Substituted Benzaldehyde Oximes

| Substituent(s) | Reaction Conditions | Intermediate(s) | Activation Energy (kcal/mol, calculated) |

| 4-Bromo, 2-Fluoro | PPA, 80 °C | Nitrilium ion | 25.8 |

| 4-Methoxy | H₂SO₄, 25 °C | Nitrilium ion | 22.1 |

| Unsubstituted | PCl₅, ether, 0 °C | Nitrilium ion | 24.5 |

The data in Table 2, based on analogous systems, suggests that the electron-withdrawing substituents in this compound would lead to a higher activation energy for the Beckmann rearrangement compared to electron-donating or unsubstituted analogs.

Advanced Characterization Methodologies for 4 Bromo 2 Fluorobenzaldehyde Oxime

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methodologies are indispensable for the detailed molecular-level investigation of 4-Bromo-2-fluorobenzaldehyde (B134337) oxime. These techniques probe the nuclear and electronic environments within the molecule, offering a complete picture of its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Bromo-2-fluorobenzaldehyde oxime, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous assignment of all atoms and insight into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the oxime proton (-OH), and the imine proton (-CH=N). The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. Based on analogous compounds like (Z)-4-bromobenzaldehyde oxime, the imine proton is anticipated to appear as a singlet around δ 8.1 ppm, while the oxime proton will be a broad singlet further downfield. rsc.org The aromatic protons will be observed in the range of δ 7.0-7.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon of the C=N oxime group is expected to have a chemical shift in the range of δ 145-150 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Data for the precursor, 4-bromo-2-fluorobenzaldehyde, shows the aldehydic carbon at δ 185.5 ppm, and aromatic carbons in the range of δ 118-165 ppm, which serves as a useful comparison.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic environment of the aromatic ring. For comparison, the ¹⁹F NMR spectrum of (Z)-4-fluorobenzaldehyde oxime shows a multiplet between δ -109.84 and -109.90 ppm. rsc.org The precise chemical shift for the title compound will be characteristic of a fluorine atom ortho to an oxime-substituted carbon and meta to a bromine atom.

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between the aromatic protons. An HSQC spectrum would correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons and confirming the connectivity of the oxime group to the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 7.0 - 7.8 | Multiplets |

| -CH=N | ~8.1 | Singlet | |

| -NOH | >9.0 | Broad Singlet | |

| ¹³C NMR | Aromatic-C | 115 - 165 | Doublets and Singlets (with C-F coupling) |

| -C=N | 145 - 150 | Singlet or Doublet (due to coupling with F) | |

| ¹⁹F NMR | Ar-F | -100 to -120 | Multiplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3100-3500 cm⁻¹ can be attributed to the O-H stretching of the oxime group. The C=N stretching vibration is expected to appear in the 1610-1690 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ and 500-650 cm⁻¹, respectively. For comparison, the IR spectrum of (E)-4-bromobenzaldehyde oxime shows characteristic peaks at 3202 cm⁻¹ (O-H), 1493 cm⁻¹ (aromatic), and 970 cm⁻¹ (N-O stretch). rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C=N stretching vibration is also typically Raman active. As Raman scattering is less sensitive to water, it can be advantageous for analyzing aqueous samples.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Oxime) | 3100 - 3500 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=N Stretch (Oxime) | 1610 - 1690 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| C-F Stretch | 1000 - 1250 | Medium |

| C-Br Stretch | 500 - 650 | Strong |

| N-O Stretch | 930 - 970 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic ring and the conjugated oxime system. The presence of the bromine and fluorine substituents, as well as the oxime group, will influence the position and intensity of these absorption maxima (λ_max). A study on 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime showed significant absorption bands corresponding to π-π* transitions. malayajournal.org The exact λ_max values for this compound would be expected to be in the ultraviolet region, likely between 250 and 350 nm.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | 250 - 350 | Ethanol (B145695)/Methanol (B129727) |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Accurate Molecular Weight Determination: High-resolution mass spectrometry, such as Electrospray Ionization-Mass Spectrometry (ESI-MS), can provide a very accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. The calculated monoisotopic mass of this compound (C₇H₅BrFNO) is 216.9538 Da.

Fragmentation Pattern Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, the molecule will fragment in a characteristic way. The fragmentation pattern of benzaldehyde (B42025) typically shows the loss of a hydrogen atom to give the [M-1]⁺ ion, and the loss of the formyl group to give the phenyl cation [C₆H₅]⁺. docbrown.info For this compound, characteristic fragments would be expected from the loss of the hydroxyl group (-OH), the entire oxime functionality, and the bromine atom. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 217/219 | [M+H]⁺ (ESI) | Protonation of the molecular ion |

| 216/218 | [M]⁺ (EI) | Molecular ion |

| 200/202 | [M-OH]⁺ | Loss of the hydroxyl group |

| 137 | [M-Br]⁺ | Loss of the bromine atom |

| 120 | [M-Br-OH]⁺ | Loss of bromine and hydroxyl |

| 108 | [C₆H₃F]⁺ | Phenyl fragment with fluorine |

X-ray Diffraction Studies for Solid-State Structure

While spectroscopic methods provide valuable information about molecular structure, X-ray diffraction techniques offer the definitive determination of the solid-state structure.

Single-Crystal X-ray Crystallography for Absolute Configuration and Molecular Conformation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although no public crystal structure for this compound is currently available, this technique would provide invaluable information.

Absolute Configuration and Molecular Conformation: A successful single-crystal X-ray diffraction analysis would unequivocally determine the bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the atoms and reveal the preferred conformation of the oxime group relative to the aromatic ring. Furthermore, it would establish the stereochemistry of the oxime (E or Z isomer). The crystal packing, including any intermolecular interactions such as hydrogen bonding involving the oxime's hydroxyl group, would also be elucidated. For comparison, the crystal structure of (E)-4-bromobenzaldehyde oxime has been reported, revealing a monoclinic crystal system with space group P2₁/c. rsc.org Such data for this compound would provide a complete and unambiguous picture of its solid-state architecture.

Table 5: Information Obtainable from Single-Crystal X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Crystal system and lattice parameters |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformational details of the molecule |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, etc. |

| Absolute Configuration | Determination of the E/Z isomerism of the oxime |

Powder X-ray Diffraction for Polymorphism and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the solid-state characterization of crystalline materials. In the context of this compound, PXRD is instrumental in assessing its crystallinity and identifying any polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a compound, including its solubility, melting point, and stability.

The PXRD pattern of a crystalline solid is unique, analogous to a fingerprint, and is determined by the arrangement of atoms in the crystal lattice. For this compound, a sharp and well-defined diffraction pattern would indicate a highly crystalline material. Conversely, a broad, diffuse halo would suggest an amorphous nature. By analyzing the positions (2θ angles) and intensities of the diffraction peaks, the crystal lattice parameters can be determined.

Should this compound exhibit polymorphism, each crystalline form would produce a distinct PXRD pattern. The identification and characterization of different polymorphs are critical during pharmaceutical development and in materials science, as different polymorphs may have different bioavailabilities and processing characteristics.

Illustrative PXRD Data for a Crystalline Form of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 15.8 | 5.61 | 60 |

| 20.2 | 4.39 | 100 |

| 25.1 | 3.55 | 70 |

| 28.9 | 3.09 | 55 |

| 31.7 | 2.82 | 40 |

| Note: This table contains illustrative data for demonstrative purposes. |

Chromatographic and Separative Techniques for Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from its synthetic precursors, by-products, and potential isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is extensively used for determining the purity of the compound, performing quantitative analysis, and separating its geometric isomers (E and Z isomers). The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

A typical HPLC method for this oxime would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. onyxipca.com Detection is commonly achieved using a UV detector, as the aromatic ring and the oxime functionality are chromophoric. The retention time of the main peak provides a qualitative measure for identification, while the peak area is proportional to its concentration, allowing for accurate quantitative analysis. The development of a robust HPLC method is crucial for quality control in a manufacturing setting. nih.gov

Illustrative HPLC Method Parameters and Results

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Z-isomer) | 4.2 min |

| Retention Time (E-isomer) | 5.1 min |

| Purity (main isomer) | >99.5% |

| Note: This table contains illustrative data for demonstrative purposes. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or precursors, such as the starting aldehyde. For the direct analysis of the oxime, derivatization to a more volatile and thermally stable compound, such as a trimethylsilyl (B98337) (TMS) ether, might be necessary to prevent degradation in the hot injector and column. nih.govresearchgate.net

The separation in GC is achieved based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides both retention time data for identification and mass spectra for structural elucidation of unknown impurities.

Illustrative GC Method Parameters for Analysis of Volatile Impurities

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID or MS |

| Note: This table contains illustrative data for demonstrative purposes. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance. nih.govresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting aldehyde and the formation of the oxime product. orgsyn.orgorgsyn.org

A TLC plate, typically coated with silica (B1680970) gel, serves as the stationary phase. The sample is spotted on the plate, which is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The separation is based on the differential adsorption of the compounds to the silica gel. The positions of the separated spots are visualized under UV light or by staining. The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. The separation of E and Z isomers of oximes can often be achieved using TLC. jlu.edu.cn

Illustrative TLC System and Results

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) (3:1, v/v) |

| Rf (4-Bromo-2-fluorobenzaldehyde) | 0.65 |

| Rf (this compound) | 0.40 |

| Visualization | UV light (254 nm) |

| Note: This table contains illustrative data for demonstrative purposes. |

Elemental Analysis and Thermogravimetric Analysis for Composition and Thermal Stability

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₇H₅BrFNO), elemental analysis would be performed to verify that the experimentally determined percentages of carbon, hydrogen, and nitrogen are in close agreement with the calculated theoretical values. This provides strong evidence for the compound's empirical formula and purity. The analysis of halogens, such as bromine, is also a critical part of the compositional verification. huji.ac.ilelementallab.co.uk

Theoretical vs. Illustrative Experimental Elemental Analysis Data

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 38.56 | 38.61 |

| Hydrogen (H) | 2.31 | 2.35 |

| Nitrogen (N) | 6.42 | 6.39 |

| Bromine (Br) | 36.64 | 36.58 |

| Note: This table contains illustrative data for demonstrative purposes. |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org TGA is used to evaluate the thermal stability of this compound by determining its decomposition temperature. A TGA thermogram plots the percentage of initial mass remaining against temperature. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability. TGA can also reveal the presence of residual solvents or water in the sample, which would be observed as a mass loss at lower temperatures. libretexts.orglibretexts.org

Illustrative TGA Data

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of Decomposition | 185 °C |

| Residual Mass at 500 °C | < 1% |

| Note: This table contains illustrative data for demonstrative purposes. |

Theoretical and Computational Studies of 4 Bromo 2 Fluorobenzaldehyde Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic world of molecules. For 4-bromo-2-fluorobenzaldehyde (B134337) oxime, these methods can elucidate its fundamental electronic structure and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT can accurately predict the ground-state geometry and electronic structure of 4-bromo-2-fluorobenzaldehyde oxime. A typical DFT calculation would involve the selection of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electron distribution. nih.gov